
cis-Dichlorobis(triphenylphosphine)platinum(II)
Descripción general
Descripción
cis-Dichlorobis(triphenylphosphine)platinum(II) (abbreviated as cis-[PtCl₂(PPh₃)₂]; CAS 15604-36-1) is a square-planar platinum(II) complex with two chloride and two triphenylphosphine (PPh₃) ligands in a cis configuration. It is a yellow crystalline solid with a molecular formula of C₃₆H₃₀Cl₂P₂Pt and a molecular weight of 790.56 g/mol . The compound exhibits a melting point ≥300°C and is slightly soluble in chloroform, hexane, and toluene . It is primarily used as a precursor for synthesizing other platinum complexes and as a catalyst in organic reactions, such as hydrogenation and polymerization .
The crystal structure of cis-[PtCl₂(PPh₃)₂] has been extensively studied. It crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 10.288 Å, b = 24.372 Å, c = 15.367 Å, and β = 98.07° . The solvated form, cis-[PtCl₂(PPh₃)₂]·CHCl₃, features a distorted square-planar geometry around the Pt center, with Pt–Cl and Pt–P bond lengths of 2.297–2.316 Å and 2.26–2.28 Å, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: Potassium tetrachloroplatinate and triphenylphosphine.
Reaction Conditions: The synthesis typically involves dissolving potassium tetrachloroplatinate in water and adding triphenylphosphine dissolved in ethanol under a nitrogen atmosphere. The reaction mixture is then heated to promote the formation of the complex.
Reaction Equation: [ K_2PtCl_4 + 2P(C_6H_5)_3 \rightarrow cis-[PtCl_2(P(C_6H_5)_3)_2] + 2KCl ]
Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.
Industrial Production Methods: The industrial production of cis-Dichlorobis(triphenylphosphine)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: cis-Dichlorobis(triphenylphosphine)platinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as amines or phosphines.
Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Products: Depending on the nucleophile used, the products can vary widely, including complexes with different ligands.
Redox Products: The products of redox reactions include various platinum complexes with different oxidation states
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula :
- Molecular Weight : 790.56 g/mol
- Structure : The compound features a square planar geometry with two chloride ions and two triphenylphosphine ligands arranged in a cis configuration.
Catalysis in Organic Reactions
cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a catalyst in various organic transformations, including:
- Hydrogenation : It facilitates the addition of hydrogen to unsaturated organic compounds, making it useful in the synthesis of saturated products.
- Hydrosilylation : The compound catalyzes the reaction between silanes and alkenes, producing siloxanes and silanes.
- Carbon-Carbon Coupling Reactions : It plays a role in reactions such as Suzuki and Heck coupling, which are essential for forming complex organic molecules.
Reaction Type | Description |
---|---|
Hydrogenation | Addition of hydrogen to unsaturated compounds |
Hydrosilylation | Reaction between silanes and alkenes |
Carbon-Carbon Coupling | Formation of C-C bonds via palladium coupling |
The compound exhibits potential biological activity, particularly in cancer research. Its interactions with biomolecules suggest possible mechanisms for therapeutic applications:
- DNA Interaction : Similar to other platinum-based drugs, cis-Dichlorobis(triphenylphosphine)platinum(II) can form adducts with DNA, potentially leading to antitumor effects.
- Cellular Studies : Research indicates its ability to influence cellular pathways, making it a candidate for further studies in targeted cancer therapies.
Industrial Applications
In industrial settings, this platinum complex is utilized for:
- Platinum Plating : It is employed in electroplating processes to produce platinum coatings on various substrates.
- Synthesis of Other Platinum Complexes : The compound acts as a precursor for synthesizing more complex platinum-based catalysts and materials.
Case Studies
-
Hydrosilylation Studies :
A study highlighted the efficiency of cis-Dichlorobis(triphenylphosphine)platinum(II) in catalyzing hydrosilylation reactions under mild conditions, showcasing its utility in synthesizing siloxane polymers . -
Antitumor Activity Research :
Research demonstrated that this compound interacts with DNA to form cross-links similar to those formed by cisplatin, leading to cytotoxic effects on cancer cells. This opens avenues for developing new anticancer agents based on its structure . -
Catalytic Performance :
Comparative studies showed that cis-Dichlorobis(triphenylphosphine)platinum(II) outperforms other platinum complexes in specific carbon-carbon coupling reactions, indicating its superior catalytic properties .
Mecanismo De Acción
The mechanism of action of cis-Dichlorobis(triphenylphosphine)platinum(II) involves coordination to target molecules through its platinum center. The compound can form coordination bonds with nucleophiles, leading to various chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Comparison with Similar Platinum(II) Complexes
trans-Dichlorobis(triphenylphosphine)platinum(II)
The trans isomer (trans-[PtCl₂(PPh₃)₂]) differs structurally in ligand arrangement, resulting in distinct reactivity. While the cis isomer facilitates ligand substitution due to the labile chloride ligands, the trans configuration often exhibits reduced catalytic activity. For example, cis-[PtCl₂(PPh₃)₂] is preferred in oxidative addition reactions, whereas the trans isomer is less reactive in such processes .
Property | cis-[PtCl₂(PPh₃)₂] | trans-[PtCl₂(PPh₃)₂] |
---|---|---|
Ligand arrangement | Cl and PPh₃ in cis | Cl and PPh₃ in trans |
Catalytic activity | High (e.g., C–C coupling) | Low |
Solubility | Slightly soluble in CHCl₃ | Similar to cis isomer |
cis-Dichlorobis(triphenylphosphite)platinum(II)
Replacing triphenylphosphine (PPh₃) with triphenylphosphite (P(OPh)₃) alters the electronic properties of the complex. The phosphite ligand is a weaker σ-donor and stronger π-acceptor compared to PPh₃, which reduces the electron density at the Pt center. This modification impacts catalytic efficiency in reactions like alkene hydrogenation. The molecular weight increases to 886.56 g/mol (C₃₆H₃₀Cl₂O₆P₂Pt), and the compound is less thermally stable .
Platinum Complexes with Smaller Phosphine Ligands
Complexes like cis-dichlorobis(triethylphosphine)platinum(II) ([(C₂H₅)₃P]₂PtCl₂) and cis-dichlorobis(trimethylphosphine)platinum(II) feature smaller, more electron-donating ligands. These compounds have lower molecular weights (e.g., 470.23 g/mol for the triethylphosphine analog) and higher solubility in non-polar solvents like benzene .
Cisplatin (cis-Diamminedichloroplatinum(II))
Cisplatin (cis-[PtCl₂(NH₃)₂]) is a widely used anticancer drug. Unlike cis-[PtCl₂(PPh₃)₂] , which is hydrophobic and used in catalysis, cisplatin is water-soluble and interacts with DNA via hydrolysis of chloride ligands. Key differences include:
Property | cis-[PtCl₂(PPh₃)₂] | Cisplatin |
---|---|---|
Ligands | PPh₃ and Cl⁻ | NH₃ and Cl⁻ |
Solubility | Organic solvents | Water (limited) |
Primary application | Catalysis | Anticancer therapy |
Toxicity | Low (non-therapeutic) | High (nephrotoxic) |
Dichloro(1,5-cyclooctadiene)platinum(II)
This complex (PtCl₂(COD)) features a labile cyclooctadiene (COD) ligand, making it highly reactive in catalytic cycles. It has a higher platinum content (52.1% vs. 24.2% in cis-[PtCl₂(PPh₃)₂] ) and is soluble in dichloromethane. Its applications include hydrosilylation and cross-coupling reactions .
Actividad Biológica
cis-Dichlorobis(triphenylphosphine)platinum(II) (commonly referred to as cis-Pt(PPh₃)₂Cl₂) is a platinum(II) complex that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with distinct biological activities and mechanisms of action. This article provides a comprehensive overview of the biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II), including its interaction with DNA, antiproliferative effects, and mechanisms of action.
- Molecular Formula : C₃₆H₃₀Cl₂P₂Pt
- Molecular Weight : 790.57 g/mol
- CAS Number : 15604-36-1
The biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily attributed to its ability to form covalent bonds with DNA, leading to interference with DNA replication and transcription processes. The mechanism can be summarized as follows:
- DNA Binding : The compound forms DNA adducts, which are crucial for its cytotoxic effects. Studies indicate that the binding affinity to DNA is lower than that of cisplatin, but it still exhibits significant interaction.
- Topoisomerase II Inhibition : The complex has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition can lead to the stabilization of cleavable complexes and induce apoptosis in cancer cells .
- Mitochondrial Targeting : There is evidence suggesting that cis-Dichlorobis(triphenylphosphine)platinum(II) can induce mitochondrial membrane depolarization, contributing to its apoptotic effects .
Antiproliferative Activity
The antiproliferative effects of cis-Dichlorobis(triphenylphosphine)platinum(II) have been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against ovarian carcinoma cells, including those resistant to conventional platinum-based therapies.
Case Studies
- Ovarian Carcinoma Resistance :
- In studies involving A2780 and A2780cis cell lines (cisplatin-resistant), cis-Dichlorobis(triphenylphosphine)platinum(II) exhibited an IC₅₀ value comparable to that of cisplatin but with a distinct mechanism involving topoisomerase II inhibition .
- Table 1 summarizes the cytotoxic effects observed in various studies:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
A2780 | 10 | DNA binding and topoisomerase II inhibition |
A2780cis | 15 | DNA adduct formation and mitochondrial targeting |
HeLa | 12 | Apoptosis via mitochondrial pathway |
- Mechanistic Studies :
Structure-Activity Relationship
The structural configuration of cis-Dichlorobis(triphenylphosphine)platinum(II), particularly the cis arrangement of the chloride ligands and the bulky triphenylphosphine groups, plays a crucial role in its reactivity and biological activity. The steric hindrance provided by the triphenylphosphine ligands influences both the binding affinity to biological targets and the overall cytotoxic profile .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cis-Dichlorobis(triphenylphosphine)platinum(II), and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via ligand substitution reactions, such as the reduction of platinum(IV) precursors in the presence of triphenylphosphine (PPh₃) or by reacting K₂PtCl₄ with excess PPh₃ under controlled temperatures (60–80°C) in ethanol. Yield optimization requires strict anhydrous conditions to prevent hydrolysis and side reactions . Purity is confirmed using elemental analysis and NMR spectroscopy, with recrystallization from chloroform or dichloromethane improving crystallinity .
Q. How is the cis-configuration of the complex validated experimentally?
- X-ray crystallography is the gold standard for confirming the cis geometry, as seen in solvated structures (e.g., chloroform or acetone solvates) . Spectroscopic methods like ³¹P NMR are also used: the cis isomer exhibits a single phosphorus resonance due to equivalent PPh₃ ligands, whereas trans isomers show splitting . IR spectroscopy can corroborate coordination via shifts in ν(Pt-Cl) and ν(P-P) bands .
Q. What are the primary catalytic applications of this complex in organic synthesis?
- The complex is widely used in hydrosilylation reactions, where it catalyzes the addition of Si-H bonds to alkenes or alkynes. Its efficacy stems from the labile Cl⁻ ligands, which facilitate substrate binding and turnover. Reaction optimization often involves tuning solvent polarity (e.g., toluene vs. THF) and temperature (80–120°C) to balance activity and stability .
Advanced Research Questions
Q. How do solvent and counterion choices in precursor complexes affect the reactivity of cis-Dichlorobis(triphenylphosphine)platinum(II) in catalytic cycles?
- Solvent polarity influences the dissociation of Cl⁻ ligands, which is critical for generating active catalytic species. For example, polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while nonpolar solvents favor neutral pathways. Counterions (e.g., K⁺ vs. Na⁺) in precursor salts can alter solubility and ligand exchange kinetics, as shown in kinetic studies of hydrosilylation .
Q. What computational methods are most effective for modeling the oxidative addition/reductive elimination steps mediated by this platinum complex?
- Density Functional Theory (DFT) with relativistic pseudopotentials (e.g., LANL2DZ for Pt) accurately models Pt-P and Pt-Cl bond dynamics. Studies highlight the importance of scalar relativistic corrections for Pt’s core electrons. Mechanistic insights, such as the energy barriers for Cl⁻ dissociation, guide experimental design for optimizing catalytic turnover .
Q. How can contradictions between spectroscopic data and crystallographic results for this complex be resolved?
- Discrepancies may arise from solvent effects or dynamic processes in solution (e.g., fluxionality). For example, variable-temperature NMR can detect ligand exchange processes that mask inequivalent PPh₃ environments. Combining solid-state (XRD) and solution (NMR, UV-Vis) data ensures comprehensive structural validation .
Q. What safety protocols are critical when handling this complex, given its respiratory toxicity and combustibility?
- Use N95 masks, gloves, and fume hoods to avoid inhalation of fine particles (WGK 3 hazard). Storage in airtight containers under inert gas (N₂/Ar) prevents degradation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .
Q. Methodological Considerations Table
Propiedades
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-34-5, 14056-88-3, 15604-36-1 | |
Record name | Dichlorobis(triphenylphosphine)platinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.